Lipophilicity Shift: Computed LogP vs. Unsubstituted 2-Oxocyclohexyl Acetate
The computed partition coefficient (XLogP3) of 5,5‑dimethyl‑2‑oxocyclohexyl acetate is 1.6, substantially higher than the 1.06 value reported for the unsubstituted 2‑oxocyclohexyl acetate [REFS‑1][REFS‑2]. This 0.54‑log‑unit increase indicates a more than three‑fold greater preference for the organic phase and is a direct consequence of the two methyl groups at the 5‑position [REFS‑3]. The topological polar surface area (TPSA) is identical (43.4 Ų) for both compounds, confirming that the lipophilicity difference is purely driven by the added steric bulk and not by changes in hydrogen‑bonding capacity [REFS‑1].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-Oxocyclohexyl acetate (CAS 17472-04-7): XLogP3 = 1.06 |
| Quantified Difference | ΔLogP = +0.54 (≈ 3.5‑fold higher lipophilicity) |
| Conditions | XLogP3 algorithm applied to SMILES structures; TPSA = 43.4 Ų for both |
Why This Matters
In pharmaceutical intermediate or fragrance procurement, a 0.54‑unit logP difference alters membrane permeability, formulation partitioning, and chromatographic behavior; selection of the wrong analog can invalidate downstream ADME predictions.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. (General relationship between logP and methyl group addition). View Source
